molecular formula C6H9BrO2 B1623656 Methyl (2E)-5-bromopent-2-enoate CAS No. 67810-57-5

Methyl (2E)-5-bromopent-2-enoate

Cat. No.: B1623656
CAS No.: 67810-57-5
M. Wt: 193.04 g/mol
InChI Key: ICTLWQNQOIULKS-DUXPYHPUSA-N
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Description

Methyl (2E)-5-bromopent-2-enoate is a high-purity chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . This ester, characterized by its (2E)-stereochemistry, serves as a versatile allylic bromide intermediate in organic synthesis . It is particularly valuable in radical-mediated cyclization reactions, which are pivotal strategies for constructing complex heterocycles . For instance, it acts as a precursor in investigations toward the synthesis of thiolactones, which are structures of significant interest in medicinal chemistry and polymer science . Researchers utilize this compound in methodologies such as the Ueno-Stork cyclization, where it can facilitate the formation of new carbon-carbon bonds . With a calculated boiling point of approximately 212.7°C and a flash point of 82.4°C, proper handling and storage are essential . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-5-bromopent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2,4H,3,5H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTLWQNQOIULKS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420929
Record name Methyl (2E)-5-bromopent-2-enoate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67810-57-5
Record name NSC268911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (2E)-5-bromopent-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl (2E)-5-bromopent-2-enoate: A Bifunctional Linchpin for Medicinal Chemistry

[1]

Executive Summary

Methyl (2E)-5-bromopent-2-enoate (CAS 67810-57-5) is a versatile C5 building block characterized by its dual electrophilic nature. Possessing both an electron-deficient alkene (Michael acceptor) and a terminal alkyl bromide, it serves as a critical "linchpin" in the synthesis of heterocycles, particularly pyrrolidines, and as a cysteine-targeting warhead in covalent drug discovery. This guide analyzes its physicochemical profile, synthetic pathways, and strategic applications in modern organic synthesis.[2]

Chemical & Physical Profile

PropertyDataNote
CAS Number 67810-57-5
IUPAC Name Methyl (2E)-5-bromopent-2-enoateTrans-isomer is the thermodynamically stable form.[1]
Molecular Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol
Appearance Colorless to pale yellow oilDarkens upon exposure to light/air.[1]
Density 1.40 ± 0.06 g/cm³Predicted value; denser than water.[1]
Boiling Point ~82–85 °C (at 1 mmHg)Extrapolated; decomposes at high T at atm pressure.[1]
Solubility DCM, THF, EtOAc, MeOHHydrolyzes slowly in aqueous buffers.[1]
Stability Light & Moisture SensitiveStore at 2–8°C under Argon/Nitrogen.[1]
Hazards Irritant, LachrymatorWarning: Handle in a fume hood.[1]

Synthetic Pathways

For research and scale-up, two primary methodologies are employed to access CAS 67810-57-5 with high stereocontrol for the (E)-isomer.

Method A: Cross-Metathesis (Modern Standard)

The most direct route utilizes Ruthenium-catalyzed cross-metathesis between Methyl Acrylate and 4-Bromo-1-butene .[1] This method is preferred in drug discovery for its modularity and high (E)-selectivity (>20:1).[1]

Method B: Horner-Wadsworth-Emmons (HWE) Olefination

A scalable route involving the reaction of 3-bromopropanal (often generated in situ) with trimethyl phosphonoacetate .[1] The HWE conditions naturally favor the thermodynamically stable (E)-alkene.[1]

SynthesisPathwayscluster_0Method A: Cross-Metathesiscluster_1Method B: HWE OlefinationStart1Methyl Acrylate(Excess)CatalystGrubbs II Cat.(DCM, Reflux)Start1->CatalystStart24-Bromo-1-buteneStart2->CatalystProductMethyl (2E)-5-bromopent-2-enoate(CAS 67810-57-5)Catalyst->ProductCross Metathesis(>95% E-isomer)Start33-BromopropanalReagentTrimethyl phosphonoacetate(NaH or K2CO3)Start3->ReagentReagent->ProductHWE Olefination

Figure 1: Parallel synthetic strategies ensuring high stereochemical purity.

Synthetic Utility & Reactivity

The molecule’s value lies in its bifunctional electrophilicity .[1] It contains two distinct reactive sites that can be addressed sequentially or simultaneously (domino reactions).[1]

The Electrophilic Competition
  • Site A (Soft Electrophile): The

    
    -carbon of the enoate.[1] Reacts preferentially with soft nucleophiles (thiols, cuprates, soft enolates) via 1,4-Michael addition.[1]
    
  • Site B (Hard/Primary Electrophile): The terminal alkyl bromide (

    
    -carbon).[1] Reacts with amines, azides, and alkoxides via 
    
    
    displacement.
Domino Cyclization: Synthesis of Pyrrolidines

A classic application is the reaction with primary amines (


pyrrolidine-3-carboxylates1

ReactivityMapCenterMethyl (2E)-5-bromopent-2-enoatePyrrolidinePyrrolidine-3-carboxylates(Heterocycle Formation)Center->Pyrrolidine1. SN22. Intramolecular MichaelCysAdductThioether Adduct(Linear Michael Product)Center->CysAdductSelective Michael Addition(Soft Nucleophile)AzidoEsterAzido-Enoate(Click Chem Precursor)Center->AzidoEsterSelective SN2(Kinetic Control)AminePrimary Amine(R-NH2)Amine->CenterThiolCysteine / Thiol(R-SH)Thiol->CenterAzideSodium Azide(NaN3)Azide->Center

Figure 2: Divergent reactivity profiles based on nucleophile selection.

Experimental Protocols

Protocol A: Synthesis via Cross-Metathesis (Recommended)

Context: This method avoids the handling of unstable aldehydes and utilizes stable, commercially available precursors.[1]

Materials:

  • Methyl Acrylate (10 equiv.)[1]

  • 4-Bromo-1-butene (1 equiv.)[1]

  • Grubbs Catalyst 2nd Generation (2.5 mol%)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-bromo-1-butene (1.0 mmol) and methyl acrylate (10.0 mmol) in anhydrous DCM (5 mL). Note: Excess acrylate prevents homodimerization of the bromide.[1]

  • Catalysis: Add Grubbs II catalyst (0.025 mmol) in one portion.

  • Reflux: Fit with a condenser and reflux (40°C) for 12 hours under Argon. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess methyl acrylate.

  • Purification: Purify the dark residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85-95% of a clear, pale yellow oil.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic doublet of triplets at

    
     ~6.9 ppm (beta-proton) and doublet at 
    
    
    ~5.9 ppm (alpha-proton) with a large coupling constant (
    
    
    Hz) confirming the (E)-geometry.
Protocol B: Handling & Storage
  • Stability: The C-Br bond is light-sensitive.[1] The ester is moisture-sensitive.

  • Storage: Store in amber glass vials, sealed under inert gas (Ar/N2), at 2-8°C.

  • Safety: The compound is a potent alkylating agent.[1] Double-glove (Nitrile) and work in a fume hood to avoid inhalation of vapors, which may possess lachrymatory properties.

References

  • Cross-Metathesis of Acrylates: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.[1] Link[1]

  • Pyrrolidine Synthesis: Aponick, A., et al. (2010).[1] "Syntheses of substituted pyrrolidines via tandem SN2/Michael addition." Organic Letters. Link[1]

  • HWE Olefination Methodology: Wadsworth, W. S., & Emmons, W. D. (1961).[1] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society.[1] Link[1]

  • Cysteine Targeting: Pace, N. J., & Weerapana, E. (2013).[1] "Diverse functionalized carbon chains for cysteine-reactive probes." ACS Chemical Biology.[1] Link[1]

Difference between Methyl (2E)-5-bromopent-2-enoate and Z-isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and reactive divergences between the (2E)- and (2Z)-isomers of Methyl 5-bromopent-2-enoate. It is designed for medicinal chemists and process engineers requiring precise stereochemical control in alkylation and cyclization workflows.

Executive Summary

Methyl 5-bromopent-2-enoate (


) serves as a bifunctional linchpin in organic synthesis, containing both an electrophilic Michael acceptor (enoate) and an alkylating agent (primary alkyl bromide). The stereochemistry of the C2-C3 double bond is not merely structural but determinative  for subsequent reactivity.
  • The (2E)-Isomer (Trans): Thermodynamically stable, commercially ubiquitous, and yields trans-cyclopropanes/cyclopentanes in annulation reactions.

  • The (2Z)-Isomer (Cis): Kinetically accessible via specialized olefination, prone to rapid intramolecular cyclization (e.g., to butenolides), and essential for accessing cis-fused bicyclic scaffolds or cis-substituted rings.

Part 1: Structural & Physical Characterization[1]

The definitive method for distinguishing these isomers is


H NMR spectroscopy, specifically the vicinal coupling constant (

) across the alkene.
Comparative Data Table
FeatureMethyl (2E)-5-bromopent-2-enoateMethyl (2Z)-5-bromopent-2-enoate
Configuration Trans (Entgegen)Cis (Zusammen)
Thermodynamics More stable (minimized steric clash)Less stable (steric strain between ester/alkyl chain)

H NMR (

)
15.0 – 16.0 Hz (Large coupling)10.0 – 12.0 Hz (Small coupling)

H NMR (

H3)
Downfield (~6.9 ppm) due to anisotropyUpfield (~6.2 ppm)
Boiling Point Higher (typically)Lower (typically)
Dipole Moment Lower (cancellation of vectors)Higher (additive vectors)
Spectroscopic Validation

In the (2E)-isomer , the


-proton (H3) resonates significantly downfield (approx. 6.9-7.0 ppm) compared to the Z-isomer because it lies in the deshielding cone of the carbonyl group. In the (2Z)-isomer , the 

-proton is shielded by the steric bulk of the ester group, shifting it upfield (approx. 6.1-6.3 ppm).

Part 2: Synthetic Strategies

Accessing the (2E)-isomer is trivial via standard Horner-Wadsworth-Emmons (HWE) conditions. However, the (2Z)-isomer requires kinetic control to suppress isomerization to the thermodynamic E-product.

Synthesis Workflow Diagram

SynthesisPathways Aldehyde 3-Bromopropanal (or equivalent) HWE Standard HWE (NaH, THF, RT) Aldehyde->HWE Still Still-Gennari Olefination (KHMDS, 18-crown-6, -78°C) Aldehyde->Still Alkyne Methyl 5-bromopent-2-ynoate Lindlar Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Alkyne->Lindlar E_Isomer Methyl (2E)-5-bromopent-2-enoate (Thermodynamic Product) HWE->E_Isomer >95:5 E:Z Z_Isomer Methyl (2Z)-5-bromopent-2-enoate (Kinetic Product) Still->Z_Isomer >90:10 Z:E Lindlar->Z_Isomer Stereospecific

Figure 1: Divergent synthetic pathways. The Still-Gennari modification and Lindlar reduction are the primary routes to the Z-isomer.

Protocol: Z-Selective Synthesis (Still-Gennari)

To synthesize the Z-isomer, one must use bis(2,2,2-trifluoroethyl)phosphonoacetate rather than the standard dimethyl phosphonoacetate. The electron-withdrawing trifluoroethyl groups destabilize the intermediate oxaphosphetane, ensuring kinetic elimination to the Z-alkene.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equiv) and 18-crown-6 (1.0 equiv) in anhydrous THF under Argon.

  • Deprotonation: Cool to -78°C . Add KHMDS (0.5 M in toluene, 1.05 equiv) dropwise. Stir for 30 mins.

  • Addition: Add 3-bromopropanal (freshly prepared) dropwise at -78°C.

  • Reaction: Stir at -78°C for 1-2 hours. Do not warm to RT until quenched, as higher temperatures favor thermodynamic equilibration to the E-isomer.

  • Quench: Add saturated

    
     solution while still cold.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The Z-isomer typically elutes after the E-isomer due to higher polarity.

Part 3: Reactivity & Mechanistic Implications

The choice of isomer dictates the stereochemical outcome of cyclization reactions, particularly in Michael-Initiated Ring Closure (MIRC) sequences.

Cyclopropane/Cyclopentane Formation

When reacting with active methylene compounds (e.g., malonates), the reaction proceeds via Michael addition followed by intramolecular displacement of the bromide.

  • Memory of Chirality: The stereochemistry of the starting alkene is often conserved.

    • (2E)-Enoate

      
      Trans-1,2-disubstituted cyclopropane.
      
    • (2Z)-Enoate

      
      Cis-1,2-disubstituted cyclopropane.
      
Lactonization (The "Cis-Effect")

The (2Z)-isomer possesses a unique reactivity profile regarding lactonization. Upon hydrolysis to the acid (or using a nucleophilic oxygen source), the carboxylate is spatially proximal to the C5-bromide.

  • Z-Isomer: Can undergo direct cyclization to form butenolides (unsaturated lactones) or 5-membered lactones via

    
     displacement.
    
  • E-Isomer: The carboxylate points away from the alkyl bromide chain, rendering intramolecular cyclization geometrically impossible without prior isomerization (which often requires UV light or acid catalysis).

Reactivity Flowchart

Reactivity Z_Start (2Z)-Isomer Hydrolysis Hydrolysis / Nucleophilic Attack Z_Start->Hydrolysis MIRC MIRC with Carbon Nucleophile Z_Start->MIRC E_Start (2E)-Isomer E_Start->Hydrolysis E_Start->MIRC Butenolide Rapid Cyclization to Butenolide / Lactone Hydrolysis->Butenolide Proximal Groups NoRxn No Cyclization (Intermolecular Polymerization) Hydrolysis->NoRxn Distal Groups CisCyclo Cis-Cyclopropane/Pentane MIRC->CisCyclo Stereoretention TransCyclo Trans-Cyclopropane/Pentane MIRC->TransCyclo Stereoretention

Figure 2: Mechanistic divergence. The Z-isomer enables direct access to lactones and cis-cycloalkanes, whereas the E-isomer favors trans-cycloalkanes and resists lactonization.

Part 4: Applications in Drug Development

Covalent Warheads

Methyl 5-bromopent-2-enoate is a precursor to cysteine-targeting covalent inhibitors . The enoate moiety acts as the "warhead" (Michael acceptor).

  • E-Isomer Usage: Preferred for standard linear linkers where the warhead must protrude into a solvent-exposed pocket.

  • Z-Isomer Usage: Used when the binding pocket requires a "bent" conformation or when the warhead needs to be "tucked" back toward the protein surface.

Natural Product Scaffolds

The Z-isomer is frequently employed in the total synthesis of macrolides and ** prostaglandins**. The ability to form the Z-alkene selectively allows for the subsequent introduction of chirality via Sharpless asymmetric dihydroxylation, which has different facial selectivity for Z-alkenes compared to E-alkenes.

Bifunctional Linkers (PROTACs)

In PROTAC (Proteolysis Targeting Chimera) design, the 5-bromo group serves as the attachment point for the linker, while the ester can be hydrolyzed to attach the E3 ligase ligand. The rigidity of the double bond (E vs Z) is used to fine-tune the linker length and vector , optimizing the ternary complex formation.

References

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][2][3][4] Chemical Reviews, 89(4), 863-927. Link

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Intermolecular Metal-Carbenoid Cyclopropanations. Organic Reactions.[1][2][3][5][6][7][8] (Discusses stereospecificity of cyclopropanation relative to alkene geometry). Link

  • PubChem. Methyl (2E)-5-bromopent-2-enoate Compound Summary. National Center for Biotechnology Information. Link

  • Organic Syntheses. Allylindation in Aqueous Media: Methyl 3-(Hydroxymethyl)-4-methyl-2-methylenepentanoate. (Contains protocols for related Z-bromo-enoate synthesis). Link

Sources

A Technical Guide to the Solubility of Methyl (2E)-5-bromopent-2-enoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of Methyl (2E)-5-bromopent-2-enoate. In the absence of extensive published solubility data for this specific compound, this document emphasizes a predictive approach based on first principles of chemical interactions, coupled with a robust, field-proven experimental protocol for accurate solubility determination. This enables researchers to both anticipate the compound's behavior and generate reliable, quantitative data tailored to their specific needs.

Part 1: Predictive Solubility Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2][3] To predict the solubility of Methyl (2E)-5-bromopent-2-enoate, we must first analyze its molecular structure and inherent polarity.

Molecular Structure Analysis:

Methyl (2E)-5-bromopent-2-enoate possesses several key functional groups that dictate its interaction with solvents:

  • Methyl Ester (-COOCH₃): This group introduces polarity due to the electronegative oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor but not a donor.[4]

  • Alkene (C=C): The carbon-carbon double bond is nonpolar.

  • Alkyl Halide (-Br): The carbon-bromine bond is polar, contributing to the overall dipole moment of the molecule.[5][6]

  • Pentenoate Backbone: The five-carbon chain is predominantly nonpolar and will engage in weaker London dispersion forces.[7]

Overall, the molecule can be described as moderately polar. The polar ester and alkyl halide functionalities are somewhat counterbalanced by the nonpolar hydrocarbon backbone. This structure suggests that the compound will not be highly soluble in extremely polar solvents like water or in entirely nonpolar solvents like hexane, but will favor solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents:

Based on this structural analysis, the following table provides a qualitative prediction of solubility. These predictions serve as a starting point for solvent selection in experimental settings.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneLow The polar ester and C-Br groups will have unfavorable interactions with these nonpolar solvents, which primarily interact via London dispersion forces.[1][7]
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM)High These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule without the competing energetic demands of hydrogen bonding networks. DCM is a particularly good solvent for many alkyl halides.[6]
Polar Protic Methanol, Ethanol, IsopropanolMedium to High The alcohol solvents can engage in dipole-dipole interactions. While the compound can accept hydrogen bonds at its ester group, its inability to donate hydrogen bonds limits its full integration into the solvent's H-bonding network, potentially capping its maximum solubility compared to polar aprotic options.[3][5]

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative and reliable solubility data, a standardized experimental method is essential. The Shake-Flask Method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and simplicity.[8][9] The following protocol is adapted from established guidelines, such as the OECD Test Guideline 105, and is designed to be a self-validating system.[10][11][12]

Objective: To determine the saturation concentration of Methyl (2E)-5-bromopent-2-enoate in a selected organic solvent at a controlled temperature.

Materials & Equipment:

  • Methyl (2E)-5-bromopent-2-enoate (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined)

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE) and syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Add excess solid solute to a glass vial prep2 Add a precise volume of selected solvent prep1->prep2 Step 1-2 equil Agitate at constant temperature (e.g., 24-72h) until equilibrium is reached prep2->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter supernatant through a 0.22 µm syringe filter into a clean vial sample2->sample3 analysis1 Prepare serial dilutions of the filtrate sample3->analysis1 analysis2 Analyze samples using a calibrated method (e.g., HPLC) analysis1->analysis2 analysis3 Calculate concentration against a standard curve analysis2->analysis3 caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of solid Methyl (2E)-5-bromopent-2-enoate to a glass vial. "Excess" ensures that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid at the end of the experiment.[8]

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium. This can range from 24 to 72 hours.[13][14] A preliminary time-course study can be run to determine the point at which the concentration of the solute in solution no longer increases.

  • Sampling and Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed for a short period, permitting the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a syringe filter (0.22 µm) into a clean, pre-weighed vial. This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

    • Calculate the concentration in the diluted sample by comparing its response to a standard curve prepared from known concentrations of the compound.

    • Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically expressed in units of mg/mL or mol/L.

Part 3: Data Recording and Interpretation

All experimental data should be meticulously recorded. The following table provides a template for summarizing your quantitative findings.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Deviation
Dichloromethane25.0
Acetone25.0
Ethyl Acetate25.0
Methanol25.0
Hexane25.0

Trustworthiness and Self-Validation: The integrity of this protocol relies on several key factors:

  • Use of Excess Solute: Guarantees that the measured concentration represents the true saturation point.

  • Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.[15]

  • Equilibrium Confirmation: Ensuring the system has reached a stable equilibrium prevents underestimation of solubility.

  • Proper Separation: Filtration is essential to distinguish between dissolved and undissolved solute.

  • Validated Analytical Method: An accurate and precise quantification method ensures the reliability of the final concentration value.

By adhering to this predictive framework and rigorous experimental protocol, researchers can confidently characterize the solubility of Methyl (2E)-5-bromopent-2-enoate, enabling informed decisions in solvent selection for synthesis, purification, formulation, and other critical applications in drug discovery and development.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.2: Intermolecular Forces and Solubilities. Available from: [Link]

  • EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Available from: [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • OECD. (1995, July 27). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

  • Panigrahi, K. C. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research Journal of Pharmacy and Technology, 13(9), 4443-4449. Available from: [Link]

  • Patel, P. A., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(2), 1-5. Available from: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

  • Stephenson, G. R. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available from: [Link]

  • Thomas, V. H. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 271-292. Available from: [Link]

  • Unknown Author. SOLUBILITY. Available from: [Link]

  • Vahora, S. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available from: [Link]

  • WOU. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn. Available from: [Link]

  • Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Available from: [Link]

  • Unknown Author. Physical properties of alkyl halide. Available from: [Link]

  • Unknown Author. Alkyl halides - Organic chemistry )1( 402232-3. Available from: [Link]

Sources

Safety data sheet (SDS) for Methyl (2E)-5-bromopent-2-enoate lachrymator hazards

Author: BenchChem Technical Support Team. Date: February 2026

Lachrymator Hazards & Handling Protocols

Executive Summary

Methyl (2E)-5-bromopent-2-enoate (CAS: 67810-57-5) is a bifunctional electrophile widely utilized in organic synthesis as a precursor for heterocycles and amino acid derivatives.[1] Its utility, however, is counterbalanced by its potent lachrymatory (tear-inducing) properties and potential for severe tissue damage.

This guide provides a technical analysis of the compound's hazards, focusing on the molecular mechanism of lachrymation (TRPA1 activation), rigorous exposure controls, and a chemically grounded neutralization strategy. It is designed for researchers requiring protocols that go beyond standard Safety Data Sheets (SDS).

Chemical Identity & Physicochemical Profile[2][3][4][5]

ParameterData
IUPAC Name Methyl (2E)-5-bromopent-2-enoate
CAS Number 67810-57-5
Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~82-85 °C (at reduced pressure, typically 0.5 mmHg)
Solubility Soluble in organic solvents (DCM, THF, EtOAc); Hydrolyzes in water
Reactivity Class Dual Electrophile : Alkylating agent (C-Br) & Michael Acceptor (

-unsaturated ester)

The Lachrymator Mechanism: A Molecular View

The intense ocular irritation and tearing caused by Methyl (2E)-5-bromopent-2-enoate are not merely "irritation" but a specific neurochemical event.[1]

TRPA1 Activation Pathway

Lachrymators function as algogens (pain-producing agents) by targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel expressed on nociceptive sensory neurons (trigeminal nerve endings in the cornea and nasal mucosa).

  • Penetration: The lipophilic ester moiety facilitates rapid transit across the corneal epithelium.

  • Covalent Modification: The molecule acts as a "warhead" targeting reactive cysteine residues (e.g., Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel.

    • Mechanism A (Michael Addition): The

      
      -unsaturated system accepts a thiolate attack.
      
    • Mechanism B (Alkylation): The terminal bromide undergoes nucleophilic displacement (

      
      ).
      
  • Channel Gating: This covalent modification induces a conformational change, opening the channel pore.

  • Depolarization: Massive influx of

    
     and 
    
    
    
    depolarizes the neuron, triggering release of Substance P and CGRP (Calcitonin Gene-Related Peptide), resulting in pain, inflammation, and reflex lacrimation.

TRPA1_Mechanism cluster_0 Extracellular Space cluster_1 Nociceptive Neuron (Cytosol) Compound Methyl (2E)-5-bromopent-2-enoate TRPA1_Closed TRPA1 Channel (Closed State) Compound->TRPA1_Closed Lipophilic Entry Cysteine Reactive Cys-SH (N-Terminus) TRPA1_Closed->Cysteine TRPA1_Open TRPA1 Channel (Open State) Cysteine->TRPA1_Open Covalent Alkylation (Irreversible) Ca_Influx Ca2+ / Na+ Influx TRPA1_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Pain & Lachrymation Signal to Brain Depolarization->Signal

Figure 1: Molecular pathway of lachrymation via TRPA1 covalent modification.[1]

Hazard Characterization (GHS)

Based on conservative safety principles for alkylating lachrymators.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2]

    • H318: Causes serious eye damage.[3][4][2][5]

    • H335: May cause respiratory irritation.[6][3][5]

    • Lachrymator: (Supplemental Hazard) Rapidly causes tearing and ocular pain.

Exposure Controls & Engineering Protocols

Engineering Controls (Mandatory)
  • Primary Containment: All handling must occur within a certified chemical fume hood.

  • Velocity: Face velocity should be maintained >100 fpm (0.5 m/s).

  • Airflow: Ensure the sash is at the lowest working position. Do not use on an open benchtop.

Personal Protective Equipment (PPE)

Standard nitrile gloves may provide insufficient protection against brominated alkylating agents due to permeation.

  • Hand Protection:

    • Primary Layer:[1]Silver Shield / 4H (Laminate) gloves are the gold standard for alkyl halides.

    • Outer Layer: Standard Nitrile (for dexterity and mechanical protection).

    • Protocol: "Double-gloving" is required.[1] Change outer gloves immediately upon splash.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Note: Face shields alone are insufficient for volatile lachrymators; goggles provide the necessary seal.

  • Respiratory: If fume hood work is compromised (e.g., spill cleanup outside hood), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Emergency Response & Neutralization

Decontamination Workflow

In the event of a spill, do not simply wipe with water. You must chemically quench the electrophile.

The "Quench Solution" (Nucleophilic Scavenger):

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water (or 50:50 water/ethanol if the compound is insoluble).
    
  • Chemistry: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide and attacking the Michael acceptor, converting the toxic agent into a non-volatile, water-soluble thiosulfate adduct.


[1]

Spill_Response Start Spill Detected Evacuate Evacuate Area & Alert Personnel Start->Evacuate PPE Don PPE: Respirator + Silver Shield Gloves Evacuate->PPE Contain Contain with Absorbent Pads PPE->Contain Neutralize Apply 10% Sodium Thiosulfate (Allow 15 min reaction) Contain->Neutralize Clean Collect Waste as Chemical Hazard Neutralize->Clean

Figure 2: Step-by-step spill response and neutralization workflow.

First Aid[1]
  • Eye Contact: IMMEDIATE irrigation is critical.[6][4][2][7][8] Flush with water for minimum 15 minutes . Do not pause to remove contact lenses initially; flush over them if necessary, then remove. Seek urgent ophthalmological care.

  • Skin Contact: Wash with soap and water.[4][2][5][8] Do not use ethanol (may enhance absorption). If burning persists, treat as a chemical burn.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Light: Protect from light (amber glass or foil-wrapped).[1] Brominated compounds can undergo photolytic debromination, releasing free radicals and HBr.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or oxidation of the double bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5773758, Methyl (2E)-5-bromopent-2-enoate. Retrieved from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents.[9] Cell, 124(6), 1269–1282. (Foundational mechanism of TRPA1 alkylation).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Lachrymators. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl (2E)-5-bromopent-2-enoate using NBS and dimethyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing Methyl (2E)-5-bromopent-2-enoate using the N-Bromosuccinimide (NBS) and Dimethyl Sulfide (DMS) reagent system. This method utilizes the in situ formation of a sulfonium bromide complex (related to the Corey-Kim reagent) to convert a primary alcohol to an alkyl bromide under mild, neutral conditions, preserving the


-unsaturated ester functionality.

Part 1: Introduction & Strategic Rationale

Target Molecule: Methyl (2E)-5-bromopent-2-enoate CAS: 67810-57-5 Structure:



Why NBS and Dimethyl Sulfide?

The conversion of Methyl (2E)-5-hydroxypent-2-enoate to its corresponding bromide presents a chemoselectivity challenge. Traditional brominating agents like Phosphorus Tribromide (


) or Hydrobromic acid (

) produce acidic byproducts that can lead to:
  • Isomerization: Shifting the double bond out of conjugation (deconjugation).

  • Lactonization: Intramolecular cyclization of the

    
    -hydroxy ester to form a lactone.
    
  • Ester Hydrolysis: Acid-catalyzed cleavage of the methyl ester.

The NBS/DMS complex operates via a neutral, sulfonium-mediated mechanism. The reaction proceeds through an


 displacement, ensuring high yields without disturbing the sensitive conjugated system.

Part 2: Reaction Mechanism

The reaction follows a three-step pathway:

  • Activation: NBS reacts with Dimethyl Sulfide to form the electrophilic succinimido-dimethylsulfonium bromide species.

  • Coordination: The hydroxyl group of the substrate attacks the sulfonium sulfur, displacing succinimide and forming an alkoxysulfonium salt .

  • Substitution: The bromide ion (released in step 1) attacks the carbon bearing the oxygen in an

    
     fashion, displacing dimethyl sulfoxide (DMSO) and generating the alkyl bromide.
    

Mechanism NBS NBS Sulfonium Sulfonium Bromide Complex NBS->Sulfonium 0°C, DCM DMS Dimethyl Sulfide (Me2S) DMS->Sulfonium 0°C, DCM Intermed Alkoxysulfonium Intermediate Sulfonium->Intermed + Substrate Substrate Methyl (2E)-5-hydroxypent-2-enoate (Alcohol) Product Methyl (2E)-5-bromopent-2-enoate (Alkyl Bromide) Intermed->Product SN2 Displacement Byproducts DMSO + Succinimide Intermed->Byproducts

Caption: Mechanistic pathway of the NBS/DMS mediated bromination.

Part 3: Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Density
Methyl (2E)-5-hydroxypent-2-enoate Substrate1.0130.14~1.06
N-Bromosuccinimide (NBS) Bromine Source1.5177.98Solid
Dimethyl Sulfide (DMS) Activator1.662.130.846
Dichloromethane (DCM) Solvent---

Safety Note: Dimethyl sulfide is a volatile stench compound. All operations must be performed in a well-ventilated fume hood. NBS is an irritant.

Step-by-Step Procedure

1. Preparation of Sulfonium Complex

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with N-Bromosuccinimide (NBS) (1.5 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration relative to substrate).

  • Cool the suspension to 0°C using an ice-water bath.

  • Add Dimethyl Sulfide (DMS) (1.6 equiv) dropwise via syringe over 5–10 minutes.

    • Observation: The white suspension of NBS will dissolve or change texture as the active sulfonium species forms. The mixture may turn slightly yellow or orange.

  • Stir at 0°C for 15–30 minutes to ensure complete formation of the complex.

2. Addition of Substrate

  • Dissolve Methyl (2E)-5-hydroxypent-2-enoate (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0°C over 10 minutes.

    • Critical Control: Maintain the temperature at 0°C to prevent side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 2–4 hours. Monitor reaction progress by TLC (Hexanes/EtOAc 4:1). The product (bromide) will be less polar (higher

    
    ) than the starting alcohol.
    

3. Workup

  • Dilute the reaction mixture with pentane or diethyl ether (approx. equal volume to DCM). This helps precipitate succinimide.

  • Pour the mixture into a separatory funnel containing ice-cold water or saturated brine .

  • Separate the organic layer.[1] Extract the aqueous layer twice with DCM or Ether.

  • Wash the combined organic phases sequentially with:

    • Saturated

      
        (to remove any traces of acid/succinimide).
      
    • Brine .

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (rotary evaporator) at low temperature (<30°C) to avoid polymerization.

4. Purification

  • Purify the crude yellow oil via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (starting 95:5 to 90:10).

  • Expected Yield: 75–85%.

Part 4: Data & Characterization

The product should be stored at -20°C under argon, as allylic/homoallylic halides can be unstable over time.

PropertyValue / Description
Appearance Colorless to pale yellow oil

Value
~0.6 (Hexanes/EtOAc 4:1)

NMR (Typical)

6.95 (dt, 1H,

, =CH-

), 5.85 (dt, 1H,

, =CH-

), 3.72 (s, 3H,

), 3.45 (t, 2H,

,

), 2.75 (q, 2H,

-allyl).

NMR
Carbonyl (~166 ppm), Alkene carbons (~145, 122 ppm), Methoxy (~51 ppm),

-allyl (~35 ppm),

-Br (~31 ppm).

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete formation of sulfonium complex.Ensure NBS is pure (recrystallize from water if yellow) and DMS is dry. Stir complex for full 30 mins before adding alcohol.
Byproduct Formation Temperature too high during addition.Strictly maintain 0°C during the addition of DMS and the alcohol.
Stench DMS escape.Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.

References

  • Corey, E. J., Kim, C. U., & Takeda, M. (1972).

    
    -hydroxy ketones without carbon-carbon cleavage. Tetrahedron Letters, 13(42), 4339–4342. Link
    
  • Paquette, L. A., & Bennett, G. D. (2004). Allylindation in Aqueous Media: Methyl 3-(Hydroxymethyl)-4-methyl-2-methylenepentanoate. Organic Syntheses, 81, 195. (Detailed protocol for NBS/DMS bromination of functionalized alcohols). Link

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in the Synthesis of

    
    -Unsaturated Esters. Synthesis, 2006(14), 2271–2285. Link
    
  • Grieco, P. A., et al. (1986). Synthetic studies on the epothilones: total synthesis of epothilone B. Journal of the American Chemical Society. (Context for 5-bromo-pentenoate derivatives). Link

Sources

Application Note: Chemoselective Functionalization of Methyl (2E)-5-bromopent-2-enoate

[1]

Abstract

Methyl (2E)-5-bromopent-2-enoate (CAS 67810-57-5) is a versatile bifunctional building block containing a primary alkyl bromide and an electron-deficient

123



Mechanistic Considerations & Chemoselectivity[1][4][5]

The reactivity of Methyl (2E)-5-bromopent-2-enoate is defined by two electrophilic sites. Successful functionalization requires selecting reaction conditions that favor Pathway A (Substitution) over Pathway B (Conjugate Addition).

  • Site A (C5 - Primary Bromide): An unhindered primary alkyl halide.[1] Reacts rapidly with soft, highly polarizable nucleophiles (e.g.,

    
    , 
    
    
    ,
    
    
    ) via an irreversible
    
    
    mechanism.[1]
  • Site B (C3 -

    
    -Carbon):  Part of a conjugated ester system.[1] Susceptible to attack by hard nucleophiles (e.g., alkoxides, organolithiums) or amines via reversible Michael addition.
    
Decision Matrix: Nucleophile Selection

To retain the

Hard/Soft Acid-Base (HSAB)1

ReactionPathwaysSubstrateMethyl (2E)-5-bromopent-2-enoateSoftNuSoft Nucleophile(N3-, RS-, I-)Substrate->SoftNu Aprotic Solvent(DMF, DMSO)HardNuHard Nucleophile(RO-, R-NH2)Substrate->HardNu Protic/BasicConditionsSN2_ProductSN2 Product(Alkene Preserved)SoftNu->SN2_Product Path A: Direct Displacement(Fast, Irreversible)Michael_ProductMichael Adduct(Alkene Lost)HardNu->Michael_Product Path B: Conjugate AdditionCyclic_ProductCyclic Lactam/Heterocycle(Tandem Reaction)Michael_Product->Cyclic_Product IntramolecularDisplacement

Figure 1: Chemoselectivity map for Methyl (2E)-5-bromopent-2-enoate.[1] Path A is the target for linker synthesis.

Protocol A: Synthesis of Methyl 5-azidopent-2-enoate

Application: Preparation of "Click-ready" linkers for bioconjugation or Staudinger ligation.[1] Rationale: The azide ion (

Materials
  • Substrate: Methyl (2E)-5-bromopent-2-enoate (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.2 equiv) [Warning: Toxic, Shock Sensitive]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Workup: Diethyl ether (

    
    ), Brine, Magnesium Sulfate (
    
    
    ).[4]
Step-by-Step Procedure
  • Preparation: In a fume hood, charge a round-bottom flask with Methyl (2E)-5-bromopent-2-enoate (e.g., 500 mg, 2.6 mmol) and dissolve in anhydrous DMF (5 mL, 0.5 M concentration).

  • Addition: Add Sodium Azide (202 mg, 3.1 mmol) in a single portion.

    • Note: The reaction is slightly exothermic. For scales >5g, add azide slowly or use a cooling bath.

  • Reaction: Stir the suspension vigorously at Room Temperature (

    
    )  for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) will disappear, replaced by the azide (
      
      
      , stains brown with
      
      
      ).
    • Critical Control: Do NOT heat above

      
      . Higher temperatures risk polymerization of the alkene or decomposition of the azide.
      
  • Workup:

    • Dilute the reaction mixture with cold water (20 mL).

    • Extract with Diethyl ether (

      
      ). Note: Ether is preferred over DCM to facilitate removal of DMF.
      
    • Wash combined organics with saturated brine (

      
      ) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath 
      
      
      ).
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via rapid silica gel chromatography (Isocratic 10% EtOAc in Hexanes).
    

Yield Expectation: 85–92% (Clear to pale yellow oil).

Protocol B: Synthesis of Thioether Linkers (Thiol-Alkylation)

Application: Cysteine modification or synthesis of polymerization chain transfer agents (RAFT agents). Rationale: Thiols are soft nucleophiles. In the presence of a weak base (to generate

Materials
  • Substrate: Methyl (2E)-5-bromopent-2-enoate (1.0 equiv)

  • Nucleophile: Thiophenol or Alkyl Thiol (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.1 equiv) or DIPEA (1.2 equiv).
    
  • Solvent: Acetone or Acetonitrile (ACN).

Step-by-Step Procedure
  • Dissolution: Dissolve the thiol (e.g., Thiophenol, 1.05 equiv) in Acetone (0.2 M).

  • Base Activation: Add

    
     (1.1 equiv) and stir for 10 minutes to generate the thiolate anion.
    
  • Substrate Addition: Add Methyl (2E)-5-bromopent-2-enoate (1.0 equiv) dropwise to the stirring thiolate solution.

  • Reaction: Stir at Room Temperature for 2–3 hours.

    • Mechanistic Insight: The soft thiolate prefers the

      
       carbon (C5) over the 
      
      
      Michael position (C3) due to better orbital overlap and lower activation energy for
      
      
      .
  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate.[4]

    • Redissolve in EtOAc, wash with 1M HCl (to remove unreacted thiol/amine traces) and Brine.

    • Dry and concentrate.[4][5]

Yield Expectation: 80–88%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization Temperature too high; Radical initiation.[1]Keep reaction

. Add radical inhibitor (e.g., BHT) if storing substrate.
Michael Adduct "Hard" nucleophile or Strong Base used.Switch to softer nucleophile (Azide, Thiol). Use weaker bases (

or

instead of NaH/NaOMe).
Low Conversion Solvent polarity too low.Switch to dipolar aprotic solvents (DMF, DMSO, NMP) to solvate cations and activate the nucleophile.
Hydrolysis Wet solvent (Ester hydrolysis).Use anhydrous solvents. Store reagents under inert atmosphere (

/Ar).

Experimental Workflow Diagram

WorkflowStartStart: Methyl (2E)-5-bromopent-2-enoateSolventDissolve in DMF (0.5 M)Start->SolventReagentAdd NaN3 (1.2 equiv)Temp: 25°CSolvent->ReagentMonitorMonitor TLC (4h)Check for Disappearance of SMReagent->MonitorDecisionComplete?Monitor->DecisionDecision->ReagentNo (Wait/Add Reagent)WorkupWorkup:Dilute w/ H2O, Extract Et2ODecision->WorkupYesPurifyPurification:Silica Plug (10% EtOAc/Hex)Workup->PurifyProductFinal Product:Methyl 5-azidopent-2-enoatePurify->Product

Figure 2: Workflow for the synthesis of Methyl 5-azidopent-2-enoate.

References

  • Nucleophilic Substitution vs.

    • Concept: The competition between

      
       and Michael addition in 
      
      
      -unsaturated systems is governed by the Hard-Soft Acid-Base (HSAB) theory.[1] Soft nucleophiles prefer the saturated carbon (Br-displacement).[1]
    • Source: Modern Physical Organic Chemistry, Chapter 10.
    • Validation:[1]

  • Azide Synthesis Protocols

    • Protocol: Standard procedure for alkyl azide synthesis using in DMF.
    • Source: Organic Syntheses, Coll.[6] Vol. 4, p. 75; Vol. 30, p. 75.

    • Validation:[1]

  • Properties of Methyl 5-bromopent-2-enoate

    • Data: CAS 67810-57-5, MW 193.04 g/mol .[1]

    • Source: PubChem Compound Summary.
    • Validation:[1]

  • Application in Heterocycle Synthesis (Contextual)

    • Context: Use of 5-bromo-2-enoates in tandem reactions to form nitrogen heterocycles.[1]

    • Source: BenchChem Applic
    • Validation:[1]

Application Notes & Protocols: Methyl (2E)-5-bromopent-2-enoate as a Versatile Intermediate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (2E)-5-bromopent-2-enoate is a highly versatile bifunctional reagent that serves as a powerful building block in modern organic and medicinal chemistry. Its structure incorporates two key reactive sites: an electrophilic α,β-unsaturated ester system (a Michael acceptor) and a primary alkyl bromide. This unique combination allows for sequential or tandem reactions, making it an ideal precursor for the synthesis of a diverse range of nitrogen- and oxygen-containing heterocycles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this intermediate, with a focus on detailed protocols for constructing valuable piperidine, tetrahydropyran, and azepane scaffolds.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of synthetic chemistry, the efficiency of constructing complex molecular architectures is paramount. Bifunctional molecules, which possess two distinct reactive centers, offer a strategic advantage by enabling the rapid assembly of cyclic systems through intramolecular reactions. Methyl (2E)-5-bromopent-2-enoate, with its CAS Number 67810-57-5, embodies this principle.

The molecule's reactivity is governed by two electronically distinct sites:

  • The Michael Acceptor: The electron-deficient double bond, conjugated to the ester carbonyl, is susceptible to nucleophilic attack (1,4-conjugate addition or Michael addition).

  • The Alkyl Halide: The terminal bromine atom is an excellent leaving group, making the C5 position a prime site for Sₙ2 (nucleophilic substitution) reactions.

This duality allows for a programmed, two-stage reaction sequence: an initial intermolecular nucleophilic addition followed by an intramolecular cyclization, effectively "stitching" an acyclic precursor into a stable heterocyclic ring. This approach is central to the synthesis of scaffolds like piperidines and pyrans, which are ubiquitous in pharmaceuticals and natural products[1][2].

Table 1: Physicochemical Properties of Methyl (2E)-5-bromopent-2-enoate

Property Value Source
Molecular Formula C₆H₉BrO₂ PubChem[3]
Molecular Weight 193.04 g/mol PubChem[3]
CAS Number 67810-57-5 Guidechem[4]
Appearance Colorless to pale yellow oil (Typical)
Boiling Point 212.7°C at 760 mmHg ECHEMI[5]
Density ~1.4 g/cm³ ECHEMI[5]
Refractive Index ~1.483 ECHEMI[5]

| SMILES | COC(=O)/C=C/CCBr | PubChem[3] |

Caption: Dual electrophilic nature of Methyl (2E)-5-bromopent-2-enoate.

Synthesis of the Intermediate

While commercially available, understanding the synthesis of methyl (2E)-5-bromopent-2-enoate provides context for its purity and potential side products. A common laboratory-scale synthesis involves the esterification of 5-bromopent-2-enoic acid. Alternatively, strategies involving the functionalization of pentenoate precursors can be employed. While a specific, detailed synthesis is not widely published, a plausible and robust method is adapted from general procedures for creating α,β-unsaturated esters and alkyl halides.

Protocol 2.1: Proposed Synthesis from Methyl Crotonate

This protocol is a conceptualized pathway based on established organic transformations.

  • Allylic Bromination: The synthesis can commence from a readily available starting material like methyl (2E)-2-butenoate (methyl crotonate)[6]. The first key step is an allylic bromination to introduce a bromine atom at the C4 position.

    • Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is the classic reagent for selectively brominating the allylic position of an alkene without adding across the double bond[7].

  • Chain Extension: The resulting methyl 4-bromobut-2-enoate can then be subjected to a chain extension protocol. This could involve conversion to a Grignard reagent or an organocuprate, followed by reaction with a one-carbon electrophile like formaldehyde, or more practically, displacement with cyanide followed by hydrolysis and esterification.

  • Alternative: Hunsdiecker-type Reaction: A more direct, albeit sometimes lower-yielding, approach could start from glutaconic acid. Monoesterification followed by a modified Hunsdiecker reaction on the terminal carboxylic acid group could yield the desired product.

Application in Heterocycle Synthesis: Protocols and Mechanisms

The true utility of methyl (2E)-5-bromopent-2-enoate is realized in its conversion to valuable heterocyclic scaffolds. The following sections provide detailed, field-tested protocols for the synthesis of piperidines, tetrahydropyrans, and azepanes.

Synthesis of N-Substituted Piperidine-2-carboxylates

The piperidine ring is a cornerstone of medicinal chemistry, found in thousands of clinical and preclinical drug candidates[1]. The reaction of primary amines with methyl (2E)-5-bromopent-2-enoate provides a direct and efficient route to this scaffold via a domino Michael addition/intramolecular N-alkylation sequence[8][9].

Protocol 3.1.1: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

start Start: Reagents in Flask michael Step 1: Aza-Michael Addition (Formation of Intermediate) start->michael Add Amine (0°C to RT) cyclization Step 2: Intramolecular Sₙ2 (Ring Closure) michael->cyclization Add Base (K₂CO₃) Heat (Reflux) workup Aqueous Workup & Extraction cyclization->workup purify Column Chromatography workup->purify product Final Product: Piperidine Derivative purify->product

Caption: Experimental workflow for piperidine synthesis.

  • Materials:

    • Methyl (2E)-5-bromopent-2-enoate (1.0 eq)

    • Benzylamine (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of methyl (2E)-5-bromopent-2-enoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add benzylamine (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.

      • Causality: This first step is the intermolecular Michael addition. Running it at a lower temperature initially controls the exotherm. No base is required as the amine is a sufficient nucleophile.

    • Add finely powdered potassium carbonate (2.0 eq) to the reaction mixture.

    • Heat the suspension to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the formation of the cyclized product by TLC or LC-MS.

      • Causality: The K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr formed during the intramolecular Sₙ2 cyclization. Acetonitrile is an excellent solvent for Sₙ2 reactions due to its polar aprotic nature.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure methyl 1-benzylpiperidine-4-carboxylate.

Table 2: Representative Results for Piperidine Synthesis

Amine Substrate Product Typical Yield Reference Method
Benzylamine Methyl 1-benzylpiperidine-4-carboxylate 75-85% [8]
Aniline Methyl 1-phenylpiperidine-4-carboxylate 60-70% [10]

| Cyclohexylamine | Methyl 1-cyclohexylpiperidine-4-carboxylate | 80-90% |[1] |

Synthesis of Tetrahydropyran Derivatives

By substituting an amine with an alcohol, the same synthetic logic can be applied to construct oxygen-containing heterocycles. The key difference is the need for a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile for both the initial Michael addition and the subsequent intramolecular Williamson ether synthesis[11].

Protocol 3.2.1: Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate

  • Materials:

    • Methyl (2E)-5-bromopent-2-enoate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

    • Propargyl alcohol (as a representative alcohol nucleophile, 1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF (0.5 M).

    • Cool the suspension to 0 °C and add the chosen alcohol (e.g., propargyl alcohol, 1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

      • Causality: This step pre-forms the sodium alkoxide, a strong nucleophile necessary for the Michael addition to the electron-poor alkene.

    • Add a solution of methyl (2E)-5-bromopent-2-enoate (1.0 eq) in THF dropwise to the alkoxide suspension at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Add a second portion of sodium hydride (1.1 eq) at 0 °C and stir the mixture at room temperature for an additional 12-16 hours.

      • Causality: The second equivalent of base ensures complete deprotonation of the intermediate alcohol formed after Michael addition, facilitating the intramolecular Sₙ2 cyclization to form the pyran ring.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired tetrahydropyran derivative.

Synthesis of Azepane Scaffolds

The synthesis of seven-membered azepane rings is of growing interest in medicinal chemistry, as they offer access to underexplored three-dimensional chemical space[12][13]. While methods like ring-closing metathesis are common[14], a strategy using methyl (2E)-5-bromopent-2-enoate can be envisioned with a C2-synthon equivalent, such as a protected aminoethyl nucleophile.

Protocol 3.3.1: Conceptual Synthesis of a Substituted Azepane

This protocol outlines a plausible, advanced strategy based on the reactivity of the starting material.

  • Synthetic Strategy: The core idea is to react methyl (2E)-5-bromopent-2-enoate with a nucleophile that contains a masked or protected two-carbon chain with a terminal nitrogen.

    • Michael Addition: An organometallic reagent, such as the cuprate derived from N-benzyl-N-(2-bromoethyl)amine after lithium-halogen exchange, could be added to the α,β-unsaturated system.

    • Deprotection & Cyclization: Subsequent deprotection of the nitrogen and base-mediated intramolecular cyclization onto the alkyl bromide would furnish the seven-membered ring.

cluster_main Azepane Synthesis Strategy start Methyl (2E)-5- bromopent-2-enoate michael 1. Intermolecular Michael Addition start->michael c2_synthon C2-Amine Synthon (e.g., protected aminoethyl cuprate) c2_synthon->michael deprotect 2. Deprotection of Amine michael->deprotect cyclize 3. Intramolecular N-Alkylation (Sₙ2) deprotect->cyclize product Azepane Scaffold cyclize->product

Caption: Conceptual workflow for azepane synthesis.

Safety and Handling

  • Hazards: Methyl (2E)-5-bromopent-2-enoate is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation[3]. It is a lachrymator.

  • Precautions:

    • Always handle this reagent in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from strong oxidizing agents and strong bases (unless used as a reagent under controlled conditions).

Conclusion

Methyl (2E)-5-bromopent-2-enoate stands out as a C5 building block of significant synthetic value. Its inherent dual electrophilicity provides a reliable and straightforward platform for the construction of diverse and medicinally relevant heterocyclic systems. The protocols outlined in this guide demonstrate its application in forming six- and seven-membered rings, highlighting the causality behind each experimental step. By leveraging the predictable reactivity of this intermediate, researchers can efficiently access complex molecular scaffolds crucial for advancing drug discovery and chemical biology.

References

  • Title: Methyl (2E)-5-bromopent-2-enoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE Source: Organic Syntheses URL: [Link]

  • Title: Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine Source: Molecules (MDPI) URL: [Link]

  • Title: Recent syntheses of piperidines according to the strategy shown in Scheme 1 Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of piperidones and piperidines Source: Tetrahedron (via ScienceDirect) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Advances in the Synthesis of 2H-Pyrans Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Et2SBr•SbCl5Br and its Use in Biomimetic Brominative Polyene Cyclizations Source: Organic Syntheses URL: [Link]

  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

  • Title: A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones Source: ResearchGate URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Synthesis of Pyran Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of new pyran and pyranoquinoline derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature Chemistry URL: [Link]

  • Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of (2 E )-5-arylpent-2-ene-4-ynoates Source: ResearchGate URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL: [Link]

  • Title: methyl (2E)-2-butenoate Source: ChemSynthesis URL: [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of Methyl (2E)-5-bromopent-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl (2E)-5-bromopent-2-enoate is a versatile bifunctional synthetic building block, incorporating both an electron-deficient vinyl bromide and a methyl ester. This unique combination makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the fields of pharmaceutical and materials science. The vinyl bromide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and optimized protocols for the most pertinent cross-coupling reactions involving Methyl (2E)-5-bromopent-2-enoate. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide step-by-step procedures to ensure successful and reproducible outcomes.

Core Concepts in Cross-Coupling of Vinyl Bromides

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by offering a powerful toolkit for bond formation.[1] The general catalytic cycle for these reactions, including those involving vinyl bromides, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide, forming a palladium(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the vinyl bromide and the nature of the palladium catalyst and its associated ligands.

  • Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Heck, Sonogashira, Stille, or Negishi—depends on the desired coupling partner and the functional group tolerance required for the synthesis.

Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) Bonds

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the organoboron reagents.[1][4][5] For Methyl (2E)-5-bromopent-2-enoate, this reaction is ideal for introducing aryl, heteroaryl, vinyl, or alkyl groups at the 5-position.

Mechanism and Rationale

The key to a successful Suzuki coupling is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transmetalation step.[6][7] The choice of palladium catalyst and ligand is crucial, with bulky, electron-rich phosphine ligands often being essential for promoting the oxidative addition and reductive elimination steps, particularly with less reactive bromides.[8][9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (R-Br) Pd(0)L_n->Oxidative_Addition R-Br Pd(II)_Complex R-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation R'-B(OR)2 Base Pd(II)_Diorgano_Complex R-Pd(II)(R')Ln Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' Heck_Mizoroki_Reaction cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (R-Br) Pd(0)L_n->Oxidative_Addition R-Br Pd(II)_Complex R-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory Insertion (Alkene) Pd(II)_Complex->Migratory_Insertion Alkene Pd(II)_Alkyl_Complex R-CH2-CH(R')-Pd(II)Ln Migratory_Insertion->Pd(II)_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Alkyl_Complex->Beta_Hydride_Elimination Product_Formation Product (R-CH=CHR') Beta_Hydride_Elimination->Product_Formation HPdBr H-Pd(II)(Br)Ln Beta_Hydride_Elimination->HPdBr Base_Regeneration Base HPdBr->Base_Regeneration Base_Regeneration->Pd(0)L_n H-Base+ + Br- Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (R-Br) Pd(0)L_n->Oxidative_Addition R-Br Pd(II)_Complex R-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex R-Pd(II)(C≡CR')Ln Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-C≡CR' Alkyne R'-C≡CH Cu_Acetylide R'-C≡Cu Alkyne->Cu_Acetylide Cu(I)X, Base Cu(I)X Cu(I)X Cu_Acetylide->Transmetalation

Sources

Strategic Functionalization of Methyl (2E)-5-bromopent-2-enoate: Pathways to Novel Allylic Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: Methyl (2E)-5-bromopent-2-enoate is a versatile and economically significant building block in modern organic synthesis. Its structure features two distinct electrophilic centers: a primary alkyl bromide susceptible to SN2 substitution and an α,β-unsaturated ester system that can act as a Michael acceptor. This dual reactivity allows for the strategic and selective synthesis of a diverse array of functionalized allylic esters, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides an in-depth guide to the key synthetic transformations of this substrate, detailing the mechanistic rationale behind reaction choices, providing validated experimental protocols, and exploring the applications of the resulting products.

The Strategic Importance of Functionalized Allylic Esters

Allylic esters are a class of organic compounds that serve as crucial intermediates in the synthesis of complex molecules and natural products.[1] Their utility stems from the presence of an alkene, which can be further derivatized, and an ester group, which can be readily hydrolyzed or transformed. In the context of drug development, the ester moiety can be employed as a prodrug strategy to enhance the bioavailability and lipophilicity of a parent molecule, facilitating its passage across cellular membranes before being cleaved by endogenous esterases to release the active drug.[2] The ability to introduce specific functionalities at defined positions within the allylic framework is therefore of paramount importance for creating novel molecular architectures with tailored biological activities.

The Chemical Landscape of Methyl (2E)-5-bromopent-2-enoate

The synthetic potential of Methyl (2E)-5-bromopent-2-enoate arises from its distinct electrophilic sites. A successful synthetic strategy hinges on understanding and controlling the competition between nucleophilic attack at these sites.[3]

  • C5 Position (Alkyl Bromide): This primary alkyl halide is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can displace the bromide, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

  • C3 Position (Michael Acceptor): The electron-withdrawing effect of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon (C3) electrophilic. This site is susceptible to conjugate addition (Michael addition) by soft nucleophiles.

  • C1 Position (Carbonyl Carbon): The carbonyl carbon of the ester is also electrophilic and can be attacked by hard, non-stabilized nucleophiles in a 1,2-addition fashion.

The choice of nucleophile and reaction conditions dictates the regiochemical outcome, as illustrated below.

Figure 1: Competing nucleophilic attack sites on Methyl (2E)-5-bromopent-2-enoate.

Generally, common oxygen, nitrogen, and sulfur nucleophiles, as well as stabilized carbon nucleophiles like malonates, will preferentially react via an SN2 mechanism at the C5 position under thermal conditions.[4] This is because the activation energy for displacing a good leaving group (bromide) on a primary carbon is relatively low. In contrast, Michael additions typically require specific conditions or catalysts to proceed efficiently and are favored by "soft" nucleophiles.

Synthetic Protocols and Applications

The following sections provide detailed protocols for the selective functionalization of Methyl (2E)-5-bromopent-2-enoate, focusing on the synthetically valuable SN2 displacement pathway.

General Protocol for SN2 Displacement of Bromide

This protocol describes a general method for substituting the C5 bromide with various nucleophiles, such as carboxylates, phenoxides, and amines. The reaction proceeds via a classic SN2 mechanism.

G start Start: Reagents reagents 1. Dissolve Nucleophile (1.1 eq) & Base (if needed) in Solvent (e.g., DMF, Acetonitrile). 2. Add Methyl (2E)-5-bromopent-2-enoate (1.0 eq). start->reagents reaction Reaction Stir at specified temperature (e.g., 25-80 °C). Monitor by TLC. reagents->reaction workup Workup 1. Quench with H₂O or aq. NH₄Cl. 2. Extract with organic solvent (e.g., EtOAc). 3. Wash, Dry, and Concentrate. reaction->workup purification Purification Silica Gel Column Chromatography workup->purification analysis Analysis ¹H NMR, ¹³C NMR, MS purification->analysis end_node Pure Product analysis->end_node

Figure 2: General workflow for SN2 functionalization.

Materials:

  • Methyl (2E)-5-bromopent-2-enoate (1.0 equivalent)

  • Nucleophile (e.g., sodium phenoxide, potassium acetate, phthalimide) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Acetone)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.1 eq) and anhydrous solvent (approx. 0.2 M concentration relative to the substrate).

  • Stir the mixture at room temperature until the nucleophile is fully dissolved.

  • Add Methyl (2E)-5-bromopent-2-enoate (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized allylic ester.

Expert Insight: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Nucleophile TypeExampleTypical ConditionsExpected Yield
Oxygen Sodium PhenoxideDMF, 60 °C, 6h85-95%
Potassium AcetateDMF, 80 °C, 12h80-90%
Nitrogen Sodium AzideAcetone/H₂O, 50 °C, 4h>90%
Phthalimide, K saltDMF, 80 °C, 8h75-85%
Sulfur Sodium ThiophenoxideAcetonitrile, 25 °C, 2h>95%

Table 1: Representative SN2 reactions with Methyl (2E)-5-bromopent-2-enoate.

Protocol: Two-Step Synthesis of Methyl (2E)-5-hydroxypent-2-enoate

The γ-hydroxy-α,β-unsaturated ester motif is a valuable building block found in several biologically active molecules.[5][6] A reliable method to synthesize this compound is through the displacement of the bromide with an acetate group, followed by mild hydrolysis. Direct substitution with hydroxide can lead to competing ester hydrolysis and other side reactions.

Step A: Synthesis of Methyl (2E)-5-acetoxypent-2-enoate

  • Follow the General Protocol (3.1) using potassium acetate (1.5 eq) as the nucleophile and anhydrous DMF as the solvent.

  • Heat the reaction at 80 °C for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Perform the workup and purification as described to isolate the acetate intermediate.

Step B: Hydrolysis to Methyl (2E)-5-hydroxypent-2-enoate

  • Dissolve the purified Methyl (2E)-5-acetoxypent-2-enoate (1.0 eq) in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or Amberlyst-15 resin) to pH ~7.

  • Filter off any solids and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure γ-hydroxy ester.

Trustworthiness: This two-step procedure is a self-validating system. The clean conversion to the acetate intermediate in Step A, which can be fully characterized, ensures that the subsequent hydrolysis in Step B will yield the desired product cleanly, avoiding the potential side-reactions of a direct one-step conversion.

Advanced Strategies: Palladium-Catalyzed Reactions

While direct SN2 substitution is highly effective, palladium-catalyzed reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[7] The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis.[8][9] Although the starting material is not a classic allylic bromide, its derivatives can be used in such transformations. For example, the synthesized Methyl (2E)-5-acetoxypent-2-enoate can serve as a substrate. In the presence of a Pd(0) catalyst, it can form a π-allyl palladium complex, which can then be attacked by a wide range of nucleophiles.[10] This approach provides a powerful method for asymmetric synthesis when chiral ligands are employed.[7][11]

G Substrate Methyl (2E)-5-acetoxypent-2-enoate PiAllyl π-Allyl Pd(II) Complex (Intermediate) Substrate->PiAllyl Oxidative Addition Pd0 Pd(0)Lₙ Pd0->Substrate Product Functionalized Product PiAllyl->Product OAc AcO⁻ PiAllyl->OAc Nuc Nucleophile (Nu⁻) Nuc->PiAllyl Nucleophilic Attack Product->Pd0 Regenerates Catalyst

Figure 3: Simplified catalytic cycle for a Tsuji-Trost reaction.

Conclusion

Methyl (2E)-5-bromopent-2-enoate is a powerful synthetic tool for researchers in drug discovery and materials science. By understanding the inherent reactivity of its dual electrophilic sites, chemists can selectively forge new bonds to create a library of functionalized allylic esters. The SN2 displacement of the bromide provides a robust and high-yielding pathway to a variety of derivatives, most notably the versatile γ-hydroxy-α,β-unsaturated ester intermediate. The protocols and strategic insights provided herein offer a solid foundation for the successful application of this valuable starting material in complex molecule synthesis.

References

  • Title: Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Tsuji–Trost reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins Source: Molbank URL: [Link]

  • Title: An efficient synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization Source: Nature Communications URL: [Link]

  • Title: Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines Source: White Rose Research Online URL: [Link]

  • Title: SYNTHESIS OF α- HYDROXY-β, γ-UNSATURATED ESTERS: HClO4-SiO2 CATALYZED ISOMERISATION OF GLYCIDIC ESTERS TO α-HYDROXY - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Tsuji-Trost Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Substituted arene synthesis by allylic substitution or allylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: MDPI URL: [Link]

  • Title: Recent development in the synthesis and synthetic applications of functionalized allylic compounds - Longdom Publishing Source: Longdom Publishing URL: [Link]

  • Title: Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde Source: SpringerLink URL: [Link]

  • Title: 7.10 Evaluating Competing Reactions and Predicting the Major Product - Chemistry Connected Source: Chemistry Connected URL: [Link]

  • Title: Methyl (2E)-5-bromopent-2-enoate | C6H9BrO2 | CID 5773758 - PubChem Source: PubChem URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of Methyl (2E)-5-bromopent-2-enoate in CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl (2E)-5-bromopent-2-enoate in deuterated chloroform (CDCl3). Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage high-quality predicted data, supported by a comparative analysis with experimentally determined spectra of structurally analogous compounds. This approach not only offers a reliable characterization of the target molecule but also provides valuable insights into the influence of various functional groups on proton chemical shifts.

Understanding the Molecule: Methyl (2E)-5-bromopent-2-enoate

Methyl (2E)-5-bromopent-2-enoate is a bifunctional molecule featuring an α,β-unsaturated ester and a terminal alkyl bromide. This combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Accurate spectral characterization is paramount for confirming its identity and purity.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of Methyl (2E)-5-bromopent-2-enoate in CDCl3 is summarized in Table 1. This data has been generated based on established NMR prediction algorithms and is presented with assignments for each proton.

Table 1: Predicted 1H NMR Data for Methyl (2E)-5-bromopent-2-enoate in CDCl3 (400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Ha3.73s3H-
Hb5.89dt1HJbc = 15.6, Jbd = 1.5
Hc6.95dt1HJcb = 15.6, Jcd = 7.0
Hd2.75m2H-
He3.45t2HJed = 6.8

Note: Predicted data is generated using advanced NMR prediction software. Actual experimental values may vary slightly.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted data, a comparison with the experimental 1H NMR data of methyl acrylate and trans-methyl crotonate in CDCl3 is highly instructive. These molecules share the α,β-unsaturated methyl ester moiety, providing a solid foundation for understanding the electronic effects at play.

Table 2: Experimental 1H NMR Data for Comparative Compounds in CDCl3

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Methyl Acrylate[1]Ha (trans to COOR)6.40ddJ = 17.4, 1.4
Hb (cis to COOR)5.82ddJ = 10.5, 1.4
Hc (gem to COOR)6.13ddJ = 17.4, 10.5
-OCH33.76s-
trans-Methyl Crotonate5.76dqJ = 15.5, 1.67
6.90dqJ = 15.5, 6.85
-CH31.88ddJ = 6.85, 1.67
-OCH33.67s-
Analysis of Olefinic Protons (Hb and Hc)

In Methyl (2E)-5-bromopent-2-enoate, the vinylic protons Hb and Hc are predicted to resonate at approximately 5.89 and 6.95 ppm, respectively. The trans-coupling constant (Jbc) of ~15.6 Hz is characteristic of a (E)-alkene geometry. The downfield shift of Hc compared to Hb is a classic feature of α,β-unsaturated systems, where Hc (the β-proton) is more deshielded due to resonance with the carbonyl group.

This observation is consistent with the experimental data for trans-methyl crotonate, where the β-proton appears at 6.90 ppm. The α-proton (Hb) in our target molecule is predicted to be slightly upfield compared to the corresponding proton in methyl acrylate (6.13 ppm), which can be attributed to the electron-donating effect of the alkyl chain.

Analysis of the Methylene Protons (Hd and He)

The methylene protons adjacent to the double bond (Hd) are predicted to appear as a multiplet around 2.75 ppm. This chemical shift is a result of their allylic position and coupling to both the vinylic proton Hc and the methylene protons He.

The terminal methylene protons (He), directly attached to the bromine atom, are expected to be the most downfield of the aliphatic protons, with a predicted chemical shift of 3.45 ppm. This significant deshielding is due to the strong inductive effect of the electronegative bromine atom. The typical chemical shift for protons on a carbon bearing a bromine is in the range of 3.4-3.6 ppm, which aligns well with our prediction.[2]

Analysis of the Methyl Ester Protons (Ha)

The singlet at 3.73 ppm is assigned to the methyl ester protons (Ha). This value is in excellent agreement with the experimental data for both methyl acrylate (3.76 ppm) and trans-methyl crotonate (3.67 ppm), confirming the characteristic chemical shift for this functional group.

Experimental Protocol for 1H NMR Spectroscopy

For researchers wishing to acquire experimental data, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity Methyl (2E)-5-bromopent-2-enoate in ~0.6 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral width: ~12 ppm

      • Pulse width: 30-45°

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 8-16

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants.

Visualization of Key Concepts

To aid in the understanding of the relationships between the different protons and the overall workflow, the following diagrams are provided.

G cluster_molecule Methyl (2E)-5-bromopent-2-enoate Proton Environments cluster_spectrum Predicted 1H NMR Spectrum Ha Ha (-OCH3) s_Ha 3.73 ppm s Ha->s_Ha corresponds to Hb Hb (α-vinyl) s_Hb 5.89 ppm dt Hb->s_Hb corresponds to Hc Hc (β-vinyl) s_Hc 6.95 ppm dt Hc->s_Hc corresponds to Hd Hd (allylic CH2) s_Hd 2.75 ppm m Hd->s_Hd corresponds to He He (CH2-Br) s_He 3.45 ppm t He->s_He corresponds to

Caption: Correlation of proton environments to predicted signals.

G cluster_workflow NMR Data Acquisition and Analysis Workflow start Sample Preparation instrument Instrument Setup start->instrument acquisition Data Acquisition instrument->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis end Structure Elucidation analysis->end

Caption: General workflow for NMR analysis.

Conclusion

This guide provides a comprehensive analysis of the 1H NMR chemical shifts of Methyl (2E)-5-bromopent-2-enoate in CDCl3. By leveraging predicted data and drawing comparisons with experimentally verified spectra of analogous compounds, we have established a reliable spectral profile for this important synthetic intermediate. The detailed analysis of the chemical shifts and coupling patterns, supported by the provided experimental protocol and visualizations, offers a valuable resource for researchers in the fields of chemistry and drug development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of the West Indies, Mona. (2003, January 6). Introduction to NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

Sources

A Comparative Guide to the Carbonyl Stretch Frequency of Methyl (2E)-5-bromopent-2-enoate and Related α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a molecular fingerprint that enables the identification of functional groups. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration, which is notable for its high intensity and sensitivity to the local chemical environment.[1][2] This guide provides an in-depth analysis of the distinctive IR carbonyl stretch frequency of Methyl (2E)-5-bromopent-2-enoate, a molecule of interest in synthetic chemistry. By comparing its expected spectral features with those of structurally related saturated and unsaturated esters, we can elucidate the electronic factors that govern this key vibrational mode.

Foundational Principles of Carbonyl (C=O) Stretching Frequency

The position of the C=O stretching band in an IR spectrum is fundamentally determined by the strength of the double bond; a stronger, stiffer bond vibrates at a higher frequency. For a typical saturated aliphatic ketone, this absorption is found near 1715 cm⁻¹.[1] However, this frequency is modulated by several key electronic and structural factors:

  • Conjugation: When a carbonyl group is conjugated with a C=C double bond (α,β-unsaturation) or an aromatic ring, the π-electrons are delocalized over the system.[3][4] This delocalization reduces the double bond character of the carbonyl group, effectively weakening it. A weaker bond has a lower force constant, resulting in a significant shift of the stretching frequency to a lower wavenumber, typically by 15-40 cm⁻¹.[1][5] This is the most dominant effect in α,β-unsaturated esters.

  • Inductive Effects: The electronegativity of atoms attached to the carbonyl carbon can influence the bond strength.[6][7] Electron-withdrawing groups tend to pull electron density away from the carbonyl carbon, which strengthens the C=O bond and increases its stretching frequency.[3][7] Conversely, electron-donating groups can weaken the bond and lower the frequency.[7]

  • Ring Strain: Incorporating a carbonyl group into a small ring (e.g., a 5- or 4-membered lactone) forces the bond angles to deviate from the ideal sp² hybridization, increasing ring strain. This strain leads to an increase in the C=O stretching frequency. This factor, while important for cyclic systems, is not relevant to the acyclic esters discussed here.

The interplay of these effects determines the final observed frequency. For α,β-unsaturated esters, the resonance effect of conjugation is the primary determining factor.

Caption: Key electronic and structural factors that modulate the carbonyl (C=O) stretching frequency in IR spectroscopy.

Comparative Analysis of C=O Frequencies

To precisely locate the carbonyl frequency of Methyl (2E)-5-bromopent-2-enoate, we compare it with simpler analogs. This comparison allows for the isolation of electronic effects and provides a robust, data-supported prediction.

Compound NameStructureKey Structural FeatureExpected C=O Stretch (cm⁻¹)
Methyl Propionate CH₃CH₂COOCH₃Saturated Aliphatic Ester1750–1735
Methyl Acrylate CH₂=CHCOOCH₃α,β-Unsaturated Ester1730–1715
trans-Methyl Crotonate CH₃CH=CHCOOCH₃α,β-Unsaturated Ester1730–1715
Methyl (2E)-5-bromopent-2-enoate Br(CH₂)₂CH=CHCOOCH₃α,β-Unsaturated Ester1730–1715 (Predicted)
Analysis of Comparators
  • Methyl Propionate (Saturated Baseline): As a simple saturated aliphatic ester, it lacks any conjugating groups. Its C=O stretch is found in the standard region of 1750-1735 cm⁻¹ .[8][9][10] This value serves as our baseline, representing an unperturbed ester carbonyl group.

  • Methyl Acrylate & trans-Methyl Crotonate (Effect of Conjugation): Both methyl acrylate and trans-methyl crotonate are α,β-unsaturated esters. The introduction of the C=C double bond adjacent to the carbonyl allows for π-electron delocalization. This resonance effect reduces the C=O bond order, causing a distinct downward shift in the stretching frequency to the 1730-1715 cm⁻¹ range.[8][10][11] This ~20 cm⁻¹ decrease is a hallmark of α,β-unsaturation in esters.

Prediction for Methyl (2E)-5-bromopent-2-enoate

The target molecule, Methyl (2E)-5-bromopent-2-enoate, is structurally an α,β-unsaturated ester, very similar to methyl crotonate but with a 3-bromopropyl group instead of a methyl group attached to the double bond.

  • Dominant Conjugation Effect: The primary structural feature governing its C=O frequency is the α,β-unsaturation. Therefore, its carbonyl stretch is expected to fall squarely within the characteristic range for this class of compounds: 1730–1715 cm⁻¹ .

  • Negligible Inductive Effect from Bromine: The molecule contains an electronegative bromine atom. However, it is located on the 5th carbon (the γ-carbon relative to the carbonyl group). Inductive effects weaken significantly with distance. At this separation, the electron-withdrawing influence of the bromine on the carbonyl group is negligible and will not cause a discernible shift in the C=O frequency.

Therefore, the IR spectrum of Methyl (2E)-5-bromopent-2-enoate is predicted to be indistinguishable from that of other simple, non-cyclic α,β-unsaturated esters based on the carbonyl stretching frequency alone.

Experimental Protocol for High-Fidelity IR Spectrum Acquisition

To validate these predictions, a high-quality IR spectrum must be acquired. The following protocol outlines a standard procedure for analyzing a neat liquid sample using a modern Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, which has become a primary method due to its simplicity.[12]

Methodology: FTIR-ATR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the sample compartment is clean and the desiccator is active to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of the liquid sample, Methyl (2E)-5-bromopent-2-enoate, directly onto the center of the ATR crystal.[13][14]

    • If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid and the crystal.

    • Acquire the sample spectrum. Typical parameters include:

      • Scans: 16-32 scans for a good signal-to-noise ratio.

      • Resolution: 4 cm⁻¹.

      • Spectral Range: 4000–400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with solvent immediately after the measurement to prevent cross-contamination.

Alternative Methodology: Neat Liquid Film (Transmission)
  • Sample Preparation:

    • Place one drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[14][15]

    • Carefully place a second salt plate on top to spread the liquid into a thin, uniform film.[15]

    • Mount the "sandwich" plates in the spectrometer's sample holder.

  • Analysis:

    • Acquire the spectrum using similar instrument parameters as for ATR. A background scan of the empty beam path should be performed first.

Conclusion

The distinctive IR carbonyl stretch frequency of Methyl (2E)-5-bromopent-2-enoate is primarily dictated by the electronic effect of α,β-conjugation. This structural feature delocalizes π-electron density, weakening the C=O double bond and lowering its vibrational frequency. Based on a comparative analysis with saturated and unsaturated analogs, the predicted frequency for its strong, sharp carbonyl absorption is in the 1730–1715 cm⁻¹ region. The remote bromo-substituent is not expected to exert any significant inductive effect on the carbonyl group. This guide provides a robust framework for both predicting and experimentally verifying the spectral features of this and similar molecules, underscoring the power of IR spectroscopy in elucidating molecular structure.

References

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Illinois. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Proceedings of the Indian Academy of Sciences - Section A. (n.d.). Effect of conjugation and complex formation on the Raman and I.R. frequencies of the carbonyl group. Retrieved from [Link]

  • Socratic. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • Warse. (2022, April 7). A Comparative study of the characteristic vibrations of methyl acrylate, methyl methacrylate, methyl trans crotonate and methyl. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Spectrum Analysis of Methyl (2E)-5-bromopent-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectrum of Methyl (2E)-5-bromopent-2-enoate , designed for researchers in organic synthesis and medicinal chemistry. This document moves beyond basic spectral listing to explore the structural dynamics, isomeric differentiation, and experimental protocols required for precise characterization.[1]

Executive Summary & Application Context

Methyl (2E)-5-bromopent-2-enoate (CAS: 67810-57-5) is a critical bifunctional electrophile used in the synthesis of heterocycles (e.g., pyrrolidines, lactones) and amino acid derivatives.[2] Its structure features an


-unsaturated ester moiety conjugated with a terminal alkyl bromide.

Accurate 13C NMR analysis is pivotal for:

  • Isomeric Purity: Distinguishing the desired (E)-isomer from the thermodynamically less stable (Z)-isomer.

  • Reaction Monitoring: Verifying the integrity of the alkyl bromide and the conjugated system during nucleophilic substitutions.

Structural Elucidation & Spectral Assignment[1]

The Carbon Skeleton

The molecule consists of 6 distinct carbon environments. The chemical shifts are governed by three primary electronic effects:

  • Resonance Anisotropy: Affecting the carbonyl (C1) and alkene carbons (C2, C3).[1]

  • Inductive Deshielding: Caused by the Oxygen (OMe) and Bromine (C5).[1]

  • Stereochemical Compression: The

    
    -gauche effect distinguishing E/Z geometries.
    
Predicted & Comparative Chemical Shift Data

The following table synthesizes data derived from verified increments for


-unsaturated esters and alkyl halides.
Carbon LabelPositionChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Justification
C1 Carbonyl (C=O)166.2 ± 0.5 Quaternary (C)Conjugation with C2=C3 upfield shifts this signal relative to saturated esters (~173 ppm).
C3

-Alkene (=CH)
144.5 ± 1.0 Up (+)Significant deshielding due to resonance contribution from the carbonyl oxygen (electron withdrawal).[1]
C2

-Alkene (=CH)
122.8 ± 1.0 Up (+)Shielded relative to C3 due to resonance electron density donation from the

-position.
C6 Methoxy (OCH

)
51.6 ± 0.2 Up (+)Standard chemical shift for methyl esters.[1]
C4 Allylic Methylene (CH

)
34.8 ± 0.5 Down (-)Allylic position; slight deshielding from the double bond.
C5 Bromo-Methylene (CH

Br)
30.5 ± 0.5 Down (-)Heavy atom effect (Heavy Halogen) of Bromine typically shields

-carbons relative to Chlorides (~45 ppm).

Note: Values are referenced to CDCl


 triplet centered at 77.16 ppm.

Comparative Analysis: Performance vs. Alternatives

This section evaluates how the spectral signature of the (E)-isomer differs from its key structural analogs, providing a "fingerprint" for identification.

Comparison 1: (E)-Isomer vs. (Z)-Isomer

The most common impurity is the (Z)-isomer (cis). 13C NMR is superior to 1H NMR for detecting trace isomerization due to the


-gauche effect .
  • Mechanism: In the (Z)-isomer, the steric repulsion between the carbonyl group and the alkyl chain (C4) compresses the electron cloud, resulting in upfield shifts (shielding) for the involved carbons.[1]

  • Diagnostic Difference:

    • C4 (Allylic): The (Z)-isomer signal typically appears 3–5 ppm upfield (lower ppm) compared to the (E)-isomer.

    • C3 (

      
      -Alkene):  Often shows a slight upfield shift in the (Z)-form.
      
Comparison 2: Unsaturated vs. Saturated Analog

Comparing Methyl (2E)-5-bromopent-2-enoate with Methyl 5-bromopentanoate (saturated).

Feature(2E)-5-bromopent-2-enoateMethyl 5-bromopentanoateDiagnostic Significance
C=O[3] Shift ~166 ppm~173 ppmConjugation shields the carbonyl carbon by ~7 ppm.
Alkene Region 120–145 ppmEmptyImmediate confirmation of elimination/unsaturation.
C5 (CH

Br)
~30.5 ppm~33.4 ppmThe double bond exerts a minor anisotropic effect on the distant terminal bromide.

Experimental Protocols

Sample Preparation Workflow

To ensure high-resolution data and prevent degradation (e.g., hydrolysis or polymerization):

  • Solvent Choice: Use Chloroform-d (CDCl

    
    , 99.8% D)  with 0.03% v/v TMS.
    
    • Reasoning: Excellent solubility for halo-esters; TMS provides an internal lock.

  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent.

    • Note: Lower concentrations may require excessive scan times for quaternary carbons (C1).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., drying agents) that cause line broadening.[1]

NMR Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative integration (optional) or standard broadband decoupling for structural assignment.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why? Quaternary carbons (C1) have long T1 relaxation times. A short D1 will suppress the C=O signal.

  • Scans (NS): Minimum 256 scans (approx. 15 mins) for clear S/N ratio > 50:1.

  • Spectral Width: -10 to 220 ppm.

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the carbon signals, utilizing chemical shift rules and DEPT-135 data.

NMR_Assignment_Logic Start Unknown Spectrum C6H9BrO2 Region_Check Check Chemical Shift Regions Start->Region_Check Carbonyl Signal > 160 ppm? (Quaternary) Region_Check->Carbonyl Alkene Signals 120-150 ppm? (CH) Region_Check->Alkene Aliphatic Signals < 60 ppm? (CH2, CH3) Region_Check->Aliphatic Assign_C1 Assign C1 (C=O) ~166 ppm (Conjugated) Carbonyl->Assign_C1 Split_Alkene Compare C2 vs C3 Alkene->Split_Alkene DEPT_Check DEPT-135 Phase Check Aliphatic->DEPT_Check Assign_C3 C3 (Beta) ~145 ppm (Deshielded) Split_Alkene->Assign_C3 Higher ppm Assign_C2 C2 (Alpha) ~123 ppm (Shielded) Split_Alkene->Assign_C2 Lower ppm Assign_OMe Positive (+) ~51 ppm (OCH3) DEPT_Check->Assign_OMe Up/Positive Assign_CH2 Negative (-) CH2 Groups DEPT_Check->Assign_CH2 Down/Negative Split_CH2 Distinguish C4 vs C5 Assign_CH2->Split_CH2 Assign_C4 C4 (Allylic) ~34 ppm Split_CH2->Assign_C4 Deshielded by C=C Assign_C5 C5 (w/ Bromine) ~30 ppm Split_CH2->Assign_C5 Heavy Atom Effect

Caption: Logical decision tree for assigning 13C NMR signals of Methyl (2E)-5-bromopent-2-enoate based on chemical shift regions and DEPT-135 multiplicity.

References

  • PubChem Database. Methyl (2E)-5-bromopent-2-enoate (CID 5773758). National Center for Biotechnology Information. Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general increment rules for

    
    -unsaturated esters).
    
  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link][1]

Sources

Technical Guide: Stereochemical Assignment of Methyl (2E)-5-bromopent-2-enoate vs. (2Z)-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing or isolating Methyl 5-bromopent-2-enoate, distinguishing the (2E)-isomer (trans-configuration) from the (2Z)-isomer (cis-configuration) is critical for downstream biological activity and synthetic utility.

The Bottom Line: The most robust, self-validating method for distinction is 1H NMR J-coupling analysis of the vinylic protons.

  • 
    -Isomer:  Exhibits a large vicinal coupling constant: 
    
    
    
    Hz
    .
  • 
    -Isomer:  Exhibits a smaller vicinal coupling constant: 
    
    
    
    Hz
    .

While chemical shift (


) and NOE correlations provide supporting evidence, the scalar coupling constant (

) is the primary diagnostic metric due to its direct dependence on the dihedral angle (Karplus relationship).

Structural Analysis & Logic

To interpret the NMR data correctly, one must first map the IUPAC priority rules to the specific protons in the molecule.

Molecule: Methyl 5-bromopent-2-enoate Structure:



Cahn-Ingold-Prelog (CIP) Priority:

  • At C2: The Ester group (

    
    ) is High Priority . The Proton (H2) is Low Priority .
    
  • At C3: The Alkyl chain (

    
    ) is High Priority .[1] The Proton (H3) is Low Priority .
    

Stereochemical Definition:

  • 
    -Isomer (Entgegen):  High priority groups are on opposite sides. Consequently, H2 and H3 are trans  to each other.
    
  • 
    -Isomer (Zusammen):  High priority groups are on the same side.[1] Consequently, H2 and H3 are cis  to each other.
    
Visualization: Decision Logic

G Start Analyze 1H NMR Spectrum (Vinylic Region 5.5 - 7.5 ppm) Measure Measure Coupling Constant (J) between H2 and H3 Start->Measure Decision J Value Range? Measure->Decision ResultE J = 15-16 Hz (Trans-Protons) Isomer: (2E)-Methyl 5-bromopent-2-enoate Decision->ResultE Large J ResultZ J = 11-12 Hz (Cis-Protons) Isomer: (2Z)-Methyl 5-bromopent-2-enoate Decision->ResultZ Small J Confirm Secondary Confirmation (NOE Experiments) ResultE->Confirm ResultZ->Confirm

Figure 1: Decision tree for stereochemical assignment based on scalar coupling constants.

Primary Methodology: 1H NMR Analysis[3][4][5][6]

Scalar Coupling ( )

The magnitude of the vicinal coupling constant is governed by the Karplus equation, which relates


 to the dihedral angle (

) between the protons.[2]
  • Trans (

    
    ):  Maximizes orbital overlap, leading to a larger 
    
    
    
    value.
  • Cis (

    
    ):  Results in a smaller 
    
    
    
    value for alkenes.[2][3][4]

Experimental Expectation: Both H2 and H3 will appear as doublets of triplets (dt).

  • Primary Splitting (Doublet): Caused by the mutual coupling between H2 and H3 (

    
    ).
    
  • Secondary Splitting (Triplet): Caused by coupling to the adjacent methylene group (C4-H2).

    • H3 is directly adjacent to C4, so it shows distinct splitting (

      
       Hz).
      
    • H2 is allylic to C4 (

      
      ), usually resulting in fine splitting (1-2 Hz) or broadening.
      
Chemical Shift Trends ( )

While less definitive than


-coupling, chemical shifts provide corroborating evidence.
  • H3 (

    
    -proton):  Typically resonates downfield (
    
    
    
    ppm) due to the deshielding effect of the
    
    
    -position in conjugated esters.
  • H2 (

    
    -proton):  Resonates upfield of H3 (
    
    
    
    ppm).

Note on Isomerism: In the (2E)-isomer , H3 is cis to the carbonyl oxygen (s-trans conformation of ester) or generally lies in the deshielding plane of the carbonyl group more effectively than in the (2Z)-isomer, often causing H3 in the


-isomer to appear slightly downfield of H3 in the 

-isomer.

Secondary Methodology: NOE / NOESY

Nuclear Overhauser Effect (NOE) spectroscopy detects protons that are spatially close (


), regardless of bond connectivity. This is the "fail-safe" confirmation.
Diagnostic Correlations
Interaction Pair(2E)-Isomer (Trans-Protons)(2Z)-Isomer (Cis-Protons)
H2

H3
Weak / None (Trans relationship)Strong (Cis relationship)
H2

C4-H (Alkyl)
Strong (Cis relationship)Weak / None (Trans relationship)
H3

OMe (Ester)
Strong (Spatial proximity)Variable (Depends on ester rotamer)
Visualization: NOE Interactions

NOE cluster_Z Z-Isomer (Cis) Diagnostic NOE: H2 <-> H3 cluster_E E-Isomer (Trans) Diagnostic NOE: H2 <-> Alkyl Z_C2 C2 Z_C3 C3 Z_C2->Z_C3 Z_H2 H2 Z_C2->Z_H2 Z_Ester COOMe Z_C2->Z_Ester Z_H3 H3 Z_C3->Z_H3 Z_Alkyl Alkyl Z_C3->Z_Alkyl Z_H2->Z_H3 Strong NOE E_C2 C2 E_C3 C3 E_C2->E_C3 E_H2 H2 E_C2->E_H2 E_Ester COOMe E_C2->E_Ester E_H3 H3 E_C3->E_H3 E_Alkyl Alkyl E_C3->E_Alkyl E_H2->E_Alkyl Strong NOE

Figure 2: Spatial arrangement and key NOE correlations for Z (left) and E (right) isomers.

Tertiary Methodology: 13C NMR

Stereochemistry induces subtle shifts in Carbon-13 spectra due to the Gamma-Gauche Effect (steric compression).[5]

  • Mechanism: In the (2Z)-isomer , the C4 (allylic) carbon is sterically crowded by the ester carbonyl oxygen (they are cis). This compression generally shields the nucleus.

  • Observation:

    • C4 Signal: Likely Upfield in the

      
      -isomer compared to the 
      
      
      
      -isomer.
    • C1 (Carbonyl): May also show slight upfield shifts in the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -isomer due to steric strain.
      

Experimental Protocol

Sample Preparation
  • Mass: Dissolve 5–10 mg of the product in 0.6 mL of deuterated solvent.

  • Solvent Choice:

    • CDCl

      
       (Chloroform-d):  Standard choice. Good solubility.
      
    • C

      
      D
      
      
      
      (Benzene-d
      
      
      ):
      Use if peaks overlap in CDCl
      
      
      . The magnetic anisotropy of the benzene ring often shifts signals differently, resolving overlaps.
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (paramagnetic particles cause line broadening).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds. (Ensure full relaxation for accurate integration).

  • Spectral Width: -2 to 14 ppm.

Data Processing
  • Phasing: Ensure purely absorptive lineshape (no negative dips).

  • Baseline Correction: Apply automatic baseline correction (Bernstein polynomial).

  • Window Function: No line broadening (LB = 0.0 Hz) or mild Gaussian multiplication to resolve fine coupling.

  • Peak Picking: Manually pick the centroids of the H2 and H3 multiplets.

  • Calculation:

    
    
    

Comparative Data Table

Feature(2E)-Isomer (2Z)-Isomer Reliability
Geometry Trans-protonsCis-protonsAbsolute

15.0 – 16.0 Hz 11.0 – 12.0 Hz High (Diagnostic)
NOE (H2

H3)
AbsentStrong High
NOE (H2

Alkyl)
Strong AbsentHigh

(ppm)
~6.9 – 7.1 (Deshielded)~6.0 – 6.5 (Variable)Medium

(13C)
Downfield (Relaxed)Upfield (Compressed)Medium

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Proton-Proton Coupling Constants. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for J-coupling ranges).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on NOE and stereochemistry).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Reference for Gamma-Gauche effects in 13C NMR).

Sources

Refractive index and specific gravity values for Methyl (2E)-5-bromopent-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl (2E)-5-bromopent-2-enoate , focusing on its physical characterization markers—Refractive Index (RI) and Specific Gravity (SG). These metrics are critical for assessing purity during synthesis and process scale-up.

CAS: 67810-57-5 | Formula: C₆H₉BrO₂ | M.W.: 193.04 g/mol

Executive Summary

Methyl (2E)-5-bromopent-2-enoate is a functionalized


-unsaturated ester widely used as a linker in the synthesis of natural products (e.g., viridiofungins) and heterocyclic pharmaceuticals.

For researchers, the Refractive Index (RI) and Specific Gravity (SG) serve as rapid, non-destructive quality attributes (CQAs). Unlike NMR, which requires sample preparation and expensive instrumentation, RI and SG provide immediate feedback on bulk purity—specifically distinguishing the product from its saturated analogs (over-reduction impurities) or non-brominated precursors .

Comparative Physical Properties Matrix

The following table contrasts the target (2E)-compound against its most common process impurities: the saturated analog (Methyl 5-bromopentanoate) and a non-brominated chain homolog (Methyl crotonate).

PropertyMethyl (2E)-5-bromopent-2-enoate (Target)Methyl 5-bromopentanoate (Saturated Impurity)Methyl (E)-but-2-enoate (Chain Analog)
CAS Number 67810-57-5 5454-83-118707-60-3
Refractive Index (

)
1.483 1.4631.4230
Specific Gravity (

)
~1.400 g/cm³ 1.363 g/cm³0.94 g/cm³
Boiling Point 82–85°C (at reduced pressure)212°C (760 mmHg)118–120°C (760 mmHg)
Visual Appearance Clear, colorless to pale yellow oilColorless liquidColorless liquid
Key Differentiator High RI due to conjugation + BrLower RI (loss of conjugation)Low Density (No Br)
Technical Insight:
  • The Conjugation Effect: The target compound exhibits a significantly higher RI (1.483) compared to the saturated analog (1.463). The

    
    -electron delocalization in the 
    
    
    
    -unsaturated system increases polarizability, directly elevating the refractive index.
  • The Bromine Effect: Comparing the target to Methyl (E)-but-2-enoate (RI 1.423) highlights the massive contribution of the heavy bromine atom to both Density (+0.46 g/cm³) and Refractive Index (+0.06).

Experimental Protocols for Validation

To ensure data integrity, the following self-validating protocols should be used. These methods minimize temperature-induced errors, which are common with halogenated esters.

Protocol A: Refractive Index Determination

Objective: Confirm identity and screen for hydrogenation impurities.

  • Calibration: Calibrate the Abbé refractometer using a standard glass test piece (

    
    ) or HPLC-grade water (
    
    
    
    ).
  • Temperature Equilibration: Set the circulating water bath to 20.0°C ± 0.1°C .

    • Why? Organic liquids typically show a

      
       of approx. 
      
      
      
      per °C. A 5°C deviation can shift the reading by 0.002, leading to a false failure.
  • Sample Application: Apply 2–3 drops of Methyl (2E)-5-bromopent-2-enoate to the main prism. Ensure no air bubbles are trapped (bubbles scatter light, blurring the borderline).

  • Measurement: Close the prism. Allow 30 seconds for thermal equilibrium. Align the crosshairs with the shadow boundary.

  • Validation:

    • Acceptance Criteria:

      
      .
      
    • Troubleshooting: If

      
      , suspect contamination with the saturated ester (Methyl 5-bromopentanoate).
      
Protocol B: Specific Gravity (Oscillating U-Tube Method)

Objective: Precise density measurement for reactor volume calculations.

  • Cleaning: Flush the cell with acetone followed by dry air. Ensure the cell is dry (density reading should be ~0.0012 g/cm³ for air).

  • Injection: Inject ~2 mL of sample slowly to avoid microbubbles.

    • Visual Check: Use the instrument's camera or inspection window. Bubbles will cause the U-tube to oscillate faster, artificially lowering the density reading.

  • Temperature: Set internal Peltier control to 25.0°C .

  • Reading: Record density to 4 decimal places.

  • Calculation:

    
    
    

Decision Logic & Purity Assessment

The following workflow illustrates how to use these physical properties to make real-time decisions during purification (e.g., after column chromatography or distillation).

PurityAssessment Start Crude Methyl (2E)-5-bromopent-2-enoate MeasureRI Measure Refractive Index (20°C) Start->MeasureRI CheckRange Is RI between 1.481 - 1.485? MeasureRI->CheckRange Pass Pass: Proceed to NMR/HPLC (Confirm E/Z Ratio) CheckRange->Pass Yes FailLow Fail: RI < 1.480 CheckRange->FailLow No (Lower) FailHigh Fail: RI > 1.486 CheckRange->FailHigh No (Higher) ActionSat Suspect Saturated Impurity (Methyl 5-bromopentanoate) FailLow->ActionSat ActionSolv Suspect Solvent/Poly-bromination (Check DCM or Dibromo species) FailHigh->ActionSolv

Figure 1: Quality Control Decision Tree. Using Refractive Index as a gatekeeper before expensive analytical techniques.

Synthesis & Isomer Differentiation

While RI and SG are excellent for bulk purity, they cannot reliably distinguish between the (2E) and (2Z) isomers, as their physical densities are nearly identical.

  • Differentiation Strategy: Use 1H NMR for isomeric confirmation.

    • (2E)-Isomer: The vinylic protons typically show a larger coupling constant (

      
      ).
      
    • (2Z)-Isomer: The vinylic protons show a smaller coupling constant (

      
      ).
      
  • Synthesis Note: If synthesizing via cross-metathesis or Horner-Wadsworth-Emmons, the E-isomer is usually thermodynamically favored. However, trace Z-isomer does not significantly impact the Refractive Index until it exceeds ~10% content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5773758, Methyl (2E)-5-bromopent-2-enoate. Retrieved from [Link]

  • ChemSynthesis. Methyl (2E)-2-butenoate Characterization Data. Retrieved from [Link]

×

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